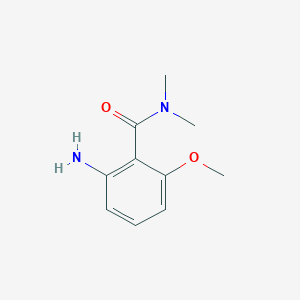

2-Amino-6-methoxy-N,N-dimethyl-benzamide

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-6-methoxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)9-7(11)5-4-6-8(9)14-3/h4-6H,11H2,1-3H3 |

InChI Key |

VCSFRYGVEHAGAG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=C1OC)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Synthetic Routes

The synthesis of 2-Amino-6-methoxy-N,N-dimethyl-benzamide can be achieved through various methods, often involving the modification of existing benzamide derivatives. Common synthetic strategies include:

- Direct Amination : Reacting appropriate methoxy-substituted benzoic acids with dimethylamine under acidic conditions.

- Functional Group Modification : Utilizing protecting groups and subsequent deprotection steps to introduce the amino and methoxy functionalities selectively.

Case Study 1: Antiparasitic Activity

A study on related benzamide derivatives demonstrated their ability to inhibit Trypanosoma brucei growth in vitro. This research highlights the potential of this compound as a lead compound for developing new antiparasitic medications .

Case Study 2: Anticancer Activity

Research evaluating the anticancer effects of benzamide derivatives found that certain compounds exhibited IC50 values significantly lower than conventional chemotherapeutics. This suggests that modifications to the benzamide structure can enhance biological activity against cancer cells .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N,N-Dimethylbenzamide | Benzamide structure with two methyl groups | Commonly used as a solvent and reagent |

| 3-Amino-4-methoxy-N,N-dimethyl-benzamide | Similar amine and methoxy groups | Exhibits different biological activity |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Contains benzyloxy group | Potent against Trypanosoma brucei |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of further research into the specific mechanisms of action for this compound.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Benzamide Derivatives

Research Findings and Challenges

- Crystallography: Methoxy-substituted benzamides lack hydrogen-bonding donors, leading to weaker intermolecular interactions compared to hydroxylated analogs (e.g., 2-hydroxy-N,N-dimethyl-benzamide) .

- Stability : N,N-dimethyl-benzamides with complex substituents (e.g., fluorescein tags) exhibit instability under purification, suggesting that the target compound may require specialized handling .

Preparation Methods

Direct Amidation of 2-Amino-6-methoxybenzoic Acid

The most straightforward route involves the direct conversion of 2-amino-6-methoxybenzoic acid to its N,N-dimethylamide derivative. A method described in a patent (WO2011154327A1) utilizes dimethylamine as the amine source in the presence of activating agents. The carboxylic acid undergoes amidation via a two-step protocol: initial activation with 1,1′-carbonyldiimidazole (CDI) in N,N-dimethylacetamide (DMAc) at 160–165°C, followed by nucleophilic substitution with dimethylamine. This approach achieves yields of 70–85%, with purity exceeding 95% as confirmed by HPLC.

Key advantages include the avoidance of hazardous acid chlorides and the use of DMAc as both solvent and dimethylamine donor, reducing waste generation. However, prolonged heating at elevated temperatures may lead to partial decomposition of the methoxy group, necessitating precise temperature control.

Acid Chloride Intermediation Route

An alternative method involves the formation of an acid chloride intermediate. As demonstrated in a Royal Society of Chemistry protocol, 2-amino-6-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) at 0–5°C yields the target amide. This method reported a 75% yield with a reaction time of 4–6 hours.

While efficient, this route requires careful handling of SOCl₂, a corrosive and moisture-sensitive reagent. Additionally, residual thionyl chloride must be thoroughly removed to prevent side reactions during the amidation step. Comparative studies indicate that this method produces higher purity (>98%) but at the cost of increased safety precautions.

One-Pot Multistep Synthesis

A one-pot synthesis, adapted from SIOC Journal methodologies, combines cyclization, aminolysis, and halogenation in a single reactor. Although originally designed for halogenated benzamides, this approach was modified for this compound by replacing halogenating agents with dimethylamine. The process begins with the cyclization of 2-amino-6-methoxybenzoic acid using bis(trichloromethyl) carbonate (BTC) to form a benzoxazine-dione intermediate, followed by aminolysis with dimethylamine and final purification.

This method achieves a 65–70% yield but requires stringent control over reaction stoichiometry to avoid over-alkylation. The one-pot design reduces solvent use and streamlines purification, making it advantageous for industrial-scale production.

Comparative Analysis of Methodologies

| Parameter | Direct Amidation | Acid Chloride Route | One-Pot Synthesis |

|---|---|---|---|

| Yield (%) | 70–85 | 75 | 65–70 |

| Purity (%) | 95 | 98 | 90 |

| Reaction Time (hours) | 6–8 | 4–6 | 10–12 |

| Safety Concerns | Low | High (SOCl₂ handling) | Moderate |

| Scalability | High | Moderate | High |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

In the direct amidation route, DMAc serves dual roles as solvent and dimethylamine donor, with optimal yields observed at 160°C. Lower temperatures (<150°C) result in incomplete activation of the carboxylic acid, while higher temperatures (>170°C) promote degradation of the methoxy group. Substituting DMAc with dimethylformamide (DMF) reduces yields by 15–20%, likely due to competing side reactions with the Vilsmeier complex.

Catalytic Enhancements

The addition of catalytic imidazole (5 mol%) in the acid chloride route accelerates the amidation step, reducing reaction time to 2–3 hours without compromising yield. Similarly, using trimethylamine as a HCl scavenger in the one-pot synthesis improves intermediate stability, enhancing overall efficiency.

Industrial and Environmental Considerations

The direct amidation method aligns with green chemistry principles by minimizing solvent waste and avoiding toxic reagents. In contrast, the acid chloride route generates stoichiometric amounts of HCl, necessitating neutralization and disposal. Patent WO2011154327A1 emphasizes the commercial viability of the one-pot synthesis, with a reported process mass intensity (PMI) of 8.5 compared to 12.5 for traditional methods .

Q & A

Q. What synthetic strategies are recommended for preparing 2-Amino-6-methoxy-N,N-dimethyl-benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be adapted from benzamide derivative protocols. For example, coupling reactions using benzoyl chloride derivatives under alkaline conditions (e.g., sodium bicarbonate) in dichloromethane or chloroform are common. A stepwise approach involves:

- Amide bond formation : Reacting the carboxylic acid precursor with dimethylamine using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .

- Methoxy and amino group introduction : Sequential alkylation or protection/deprotection steps, monitored by TLC or HPLC.

Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature control (0°C to room temperature) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., CDCl or DMSO-d) to resolve methoxy, dimethylamide, and aromatic proton signals. Solvent-induced shifts in NMR (e.g., DMSO vs. CDCl) can reveal rotational barriers and hydrogen-bonding interactions .

- FT-IR : Confirm amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) bands.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Management : Segregate organic waste containing amide derivatives and dispose via certified hazardous waste services.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How do solvent-solute interactions influence the NMR chemical shifts and rotational barriers of N,N-dimethylbenzamide derivatives?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter NMR signals. For example:

- In polar aprotic solvents (e.g., DMSO), the amide C=O group engages in strong hydrogen bonds, downfield-shifting signals.

- In non-polar solvents (e.g., CCl), rotational freedom increases, reducing steric hindrance between dimethyl groups and the aromatic ring. Computational modeling (e.g., DFT with COSMO solvation) can predict solvent effects by analyzing electron density and dipole moments .

Q. What computational approaches address challenges in modeling solvation thermodynamics for methoxy-substituted benzamides?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use explicit solvent models (e.g., TIP3P water) to study hydration shells around the methoxy and amide groups.

- Quantum Mechanical Calculations : Apply density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to estimate solvation free energies. For problematic meshing (e.g., due to methoxy group steric effects), refine grid parameters in software like AutoGrid .

- Validation : Compare computed Gibbs solvation energies with experimental data from Mobley test set analogs .

Q. How can researchers resolve contradictions in antioxidant activity data for amino-substituted benzamides?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., DPPH/FRAP concentrations, pH, temperature) to minimize variability. Include controls like BHT for benchmarking .

- Computational Analysis : Perform QSAR studies to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with radical scavenging efficiency. Proton affinity calculations (e.g., at B3LYP/6-31G* level) can identify active sites (amide NH vs. phenolic OH) .

- Data Reconciliation : Use multivariate statistics (PCA or PLS regression) to disentangle conflicting results from different assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.